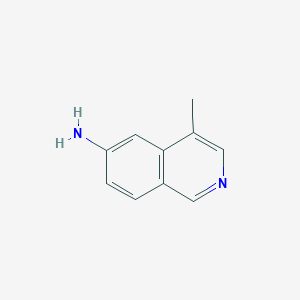

4-Methylisoquinolin-6-amine

Vue d'ensemble

Description

4-Methylisoquinolin-6-amine is a heterocyclic organic compound that belongs to the isoquinoline family Isoquinolines are nitrogen-containing compounds that are structurally related to quinolines The presence of a methyl group at the fourth position and an amine group at the sixth position distinguishes this compound from other isoquinoline derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoquinolin-6-amine can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst. This method provides a convenient and efficient route to various substituted isoquinoline derivatives . Another method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials and proceeds through cyclization under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Alkylation Reactions

Alkylation of the amino group is a key reaction pathway. Methylation using methyl iodide (MeI) in ethyl acetate (EA) under mild conditions yields quaternary ammonium salts.

Example :

-

Reagents : Methyl iodide (3 equiv.)

-

Conditions : Ethyl acetate solvent, room temperature, 3–6 hours.

-

Product : N-Methylated derivative (e.g., 4-methylisoquinolin-6-ammonium iodide).

-

Yield : >90% in small-scale reactions; scalable to gram quantities .

Comparison of Alkylation Reagents :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Methyl iodide | Ethyl acetate | RT | 98.9 |

| Ethyl iodide | Ethyl acetate | RT | 94.1 |

| Propyl bromide | Ethyl acetate | RT | <50 |

Substitution Reactions

The amino group undergoes nucleophilic substitution, particularly in the presence of electrophilic reagents.

Mannich Reaction

-

Reagents : Formaldehyde, secondary amines (e.g., morpholine).

-

Conditions : Optimized for steric and basicity effects (e.g., pKₐ of amine >4.5).

-

Product : Classical Mannich adducts (e.g., tertiary amine derivatives) .

Aryl Amination

-

Reagents : Brominated precursors, ammonia/amines.

-

Conditions : Catalytic aluminum chloride (AlCl₃), elevated temperatures.

-

Product : Substituted isoquinolines (e.g., 6-amino-7-fluoroisoquinoline) .

Oxidation

-

Reagents : Hydrogen peroxide (H₂O₂), peracids.

-

Product : N-Oxide derivatives.

-

Mechanism : Electron-rich amino group facilitates oxidation at the nitrogen atom.

Reduction

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

-

Product : Tetrahydroisoquinoline derivatives.

-

Application : Saturated analogs for enhanced bioavailability .

Cyclization Reactions

Gold(III)-catalyzed tandem cyclization enables the formation of fused polycyclic structures.

Example :

-

Catalyst : Fe₃O₄@SiO₂-bound Au(III).

-

Substrates : 2-Alkynylbenzamides.

-

Product : Isobenzopyrylium intermediates, leading to complex heterocycles .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions introduce diverse substituents.

Suzuki-Miyaura Coupling :

-

Reagents : Aryl boronic acids, Pd(dppf)Cl₂ catalyst.

-

Conditions : 1,4-Dioxane, sodium tert-butoxide (70°C, inert atmosphere).

-

Product : Biaryl derivatives (e.g., 3-amino-4-methylisoquinoline) .

Mechanistic Insights

-

Steric Effects : Bulky amines (e.g., morpholine) favor classical Mannich pathways over alternative adducts .

-

Electronic Effects : Fluorination at position 7 enhances electrophilic substitution reactivity .

-

Solvent Influence : Ethyl acetate optimizes precipitation of alkylated products .

Comparative Reactivity of Derivatives

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis

4-Methylisoquinolin-6-amine serves as a crucial building block in the synthesis of complex organic molecules and heterocyclic compounds. Its structure allows for the formation of various derivatives through reactions such as nucleophilic substitutions and cyclizations. For example, it can be used in the synthesis of isoquinoline derivatives via cyclization reactions involving ortho-alkynylarylaldimines in the presence of metal catalysts.

Table 1: Synthetic Routes of this compound Derivatives

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Cyclization with aldimines | Metal catalyst, reflux | 70-90 |

| Nucleophilic substitution | Base-catalyzed conditions | 60-85 |

| Coupling reactions | Pd-catalyzed coupling with aryl halides | 80-94 |

Biological Applications

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. In studies involving various bacterial strains, compounds derived from this isoquinoline showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several isoquinoline derivatives against Staphylococcus aureus. The lead compound demonstrated an MIC of 2.2 µg/mL, indicating potent antibacterial properties .

Anticancer Activity

The compound is also being investigated for its potential anticancer properties. It interacts with specific molecular targets involved in cancer cell proliferation and survival pathways. For instance, it has been shown to inhibit the activity of certain kinases involved in tumor growth .

Medical Applications

Therapeutic Agents

Research into the medicinal chemistry of this compound has led to the exploration of its derivatives as potential therapeutic agents for various diseases. The compound's ability to modulate receptor activity suggests its utility in developing drugs for neurological disorders and cancer therapy .

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with nicotinic receptors and other cellular pathways. This interaction can influence neurotransmission and muscle relaxation, showcasing its potential in treating conditions such as myasthenia gravis.

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. This application extends to various chemical processes where isoquinoline derivatives are required .

Mécanisme D'action

The mechanism of action of 4-Methylisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may interact with nicotinic receptors, affecting neurotransmission and muscle relaxation . The exact molecular targets and pathways depend on the specific derivatives and their intended applications.

Comparaison Avec Des Composés Similaires

Isoquinoline: The parent compound of 4-Methylisoquinolin-6-amine, lacking the methyl and amine groups.

Quinoline: A structurally related compound with a nitrogen atom in a different position.

Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Uniqueness: this compound is unique due to the presence of both a methyl group and an amine group, which confer distinct chemical and biological properties.

Activité Biologique

4-Methylisoquinolin-6-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a methyl group at the 4-position of the isoquinoline ring. This specific substitution pattern influences its interaction with biological targets, enhancing its pharmacological potential. The following table summarizes the structural characteristics and notable activities of related isoquinoline derivatives:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| Isoquinoline | Parent structure without substitutions | Antimicrobial, anticancer |

| 1-Methylisoquinoline | Methyl group at the 1-position | Potential neuroprotective effects |

| 6-Methoxyisoquinoline | Methoxy group at the 6-position | Anticancer activity |

| 4-Aminoisoquinoline | Amino group at the 4-position | Antimicrobial properties |

| This compound | Methyl group at the 4-position | Anticancer, neuroprotective |

Antimicrobial Activity

Research indicates that isoquinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that various isoquinoline derivatives demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival. For instance, isoquinoline derivatives have been identified as potent inhibitors of protein methyltransferases, which play a crucial role in tumorigenesis .

A specific case study demonstrated that certain isoquinoline derivatives could inhibit the growth of breast cancer cells by targeting apoptotic pathways . The compound's ability to interact with these pathways positions it as a promising candidate for further development in cancer therapy.

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated. Preliminary findings suggest that it may protect neuronal cells from oxidative stress and apoptosis. This effect is particularly relevant in neurodegenerative diseases where oxidative damage is a significant contributor to cell death .

Research Findings

Recent studies have focused on the synthesis and evaluation of various isoquinoline derivatives to enhance their biological activity. For example, researchers have synthesized new compounds based on this compound and assessed their pharmacological profiles through various assays .

Case Studies

- Cardiotonic Activity : In one study, derivatives of isoquinoline were tested for their ability to improve cardiac contractility in isolated rat atria. The results indicated that certain modifications could enhance their cardiotonic effects while minimizing side effects .

- Antiviral Activity : Another study explored the antiviral potential of isoquinolone derivatives against influenza viruses. It was found that specific structural modifications led to improved antiviral activity while maintaining low cytotoxicity .

Propriétés

IUPAC Name |

4-methylisoquinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-12-6-8-2-3-9(11)4-10(7)8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYYJYWSTZTWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627507 | |

| Record name | 4-Methylisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347146-61-6 | |

| Record name | 4-Methylisoquinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.